4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]-2,8-bis(trifluoromethyl)quinoline
Overview
Description
4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]-2,8-bis(trifluoromethyl)quinoline is a complex organic compound that features both pyrazole and quinoline moieties, each substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]-2,8-bis(trifluoromethyl)quinoline typically involves multi-step procedures. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]-2,8-bis(trifluoromethyl)quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can be used to modify the quinoline ring or the pyrazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]-2,8-bis(trifluoromethyl)quinoline has several scientific research applications:
Mechanism of Action
The mechanism by which 4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]-2,8-bis(trifluoromethyl)quinoline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets by increasing lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and quinoline derivatives that also feature trifluoromethyl groups. Examples include:
- 3,5-Bis(trifluoromethyl)pyrazole
- 2,8-Bis(trifluoromethyl)quinoline
Uniqueness
What sets 4-[3,5-Bis(trifluoromethyl)pyrazol-1-yl]-2,8-bis(trifluoromethyl)quinoline apart is the combination of both pyrazole and quinoline moieties, each with trifluoromethyl substitutions. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]-2,8-bis(trifluoromethyl)quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H5F12N3/c17-13(18,19)7-3-1-2-6-8(4-9(14(20,21)22)29-12(6)7)31-11(16(26,27)28)5-10(30-31)15(23,24)25/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVBIZSAAOSSFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2N3C(=CC(=N3)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H5F12N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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